2-Methoxypyridine-4-boronic acid
Overview
Description
2-Methoxypyridine-4-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and applications. While the provided papers do not directly discuss 2-methoxypyridine-4-boronic acid, they do provide insights into the behavior and applications of structurally related boronic acids and boronate esters.
Synthesis Analysis
The synthesis of boronic acids often involves the use of directed ortho-metalation reactions or electrophilic activation methods. For example, 2-ethoxy-3-pyridylboronic acid is synthesized on a gram scale via a directed ortho-metalation reaction on readily-available 2-ethoxypyridine . Similarly, boronic acids can be used to activate unprotected maltols in water, highlighting the versatility of boronic acids in synthesis .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, which are ordered to produce a specific hydrogen-bonding network . This suggests that 2-methoxypyridine-4-boronic acid may also form distinct hydrogen-bonding patterns due to the presence of the boronic acid group.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, such as Suzuki cross-coupling reactions, which are used to synthesize highly-functionalized aryl/heteroaryl compounds . They also act as catalysts for esterification reactions and can form reversible covalent bonds with diols, which is useful in diol recognition and carbohydrate binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the intramolecular and intermolecular hydrogen bonds in boronic acids can affect their solubility and reactivity . The presence of electron-withdrawing or electron-donating groups on the boronic acid can also impact its binding affinity to diols .
Scientific Research Applications
Supramolecular Structure and Redox Properties
- Reversible Formation of Planar Chiral Ferrocenylboroxine : A study demonstrated the formation of an enantiomerically pure boroxine with significant redox properties, suggesting applications in electrochemistry and materials science (Thilagar et al., 2011).
Fluorescence Quenching Studies
- Fluorescence Quenching by Aniline : Research on 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) showed its fluorescence quenching properties in various solvents, useful for sensor design (Melavanki, 2018).
- Hydrogen Bonding and Solvent Polarity Effects : Studies indicate the influence of hydrogen bonding and solvent polarity on fluorescence quenching of 2MPBA, important for photophysical applications (Melavanki et al., 2018).
Hydrogen-Bonded Architectures
- Organizing Role of Water Molecules : Research highlights the role of water in the assembly of boronic acids with pyridines, forming hydrogen-bonded structures with potential in crystal engineering and design of new materials (Rodríguez-Cuamatzi et al., 2009).
Tetraarylpentaborates Formation
- Reaction with Aryloxorhodium Complex : Studies show that reactions of arylboronic acids with aryloxorhodium complexes produce tetraarylpentaborates, highlighting potential applications in inorganic chemistry and materials science (Nishihara et al., 2002).
Multifunctional Compounds Study
- {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids : Research into these multifunctional compounds has implications for medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Sugar-Binding Boronic Acids
- New Class of Carbohydrate-Binding Boronic Acids : This study introduces a new class of boronic acids that bind sugars in aqueous solution, relevant for the development of sensors and recognition systems (Dowlut & Hall, 2006).
Dendritic Nanostructures Assembly
- Boron-Based Macrocycle and Dendrimer Construction : The formation of boron-based dendritic nanostructures through the condensation of aryl- and alkylboronic acids presents opportunities in nanotechnology and materials science (Christinat et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMUJSACXTPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634895 | |
Record name | (2-Methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-4-boronic acid | |
CAS RN |
762262-09-9 | |
Record name | (2-Methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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